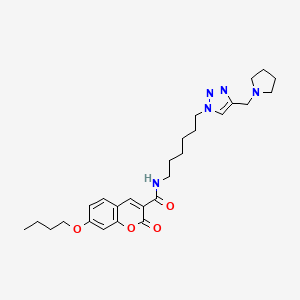
Antiviral agent 20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiviral Agent 20 is a synthetic compound designed to inhibit the replication of viruses. It has shown promising results in preclinical studies and is being explored for its potential to treat various viral infections. This compound is part of a broader class of antiviral agents that target specific stages of the viral life cycle, thereby preventing the virus from multiplying and spreading.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral Agent 20 typically involves multiple steps, starting from simple organic molecules. The process includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using halogenation and alkylation reactions.
Step 3: Final modifications to introduce specific functional groups that enhance antiviral activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Common techniques used in industrial production include:
Continuous flow reactors: To maintain consistent reaction conditions.
Chromatographic purification: To separate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Antiviral Agent 20 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Applications De Recherche Scientifique
Antiviral Agent 20 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell cultures.
Medicine: Explored as a potential treatment for viral infections such as influenza, HIV, and COVID-19.
Industry: Utilized in the development of antiviral coatings and materials.
Mécanisme D'action
The mechanism of action of Antiviral Agent 20 involves targeting specific viral enzymes and proteins essential for viral replication. It binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. Key pathways involved include:
Inhibition of viral polymerase: Prevents the synthesis of viral RNA or DNA.
Blocking viral entry: Prevents the virus from entering host cells.
Disruption of viral assembly: Inhibits the formation of new viral particles.
Comparaison Avec Des Composés Similaires
Antiviral Agent 20 is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Remdesivir: An antiviral drug used to treat COVID-19.
Favipiravir: An antiviral medication used to treat influenza.
Molnupiravir: An antiviral drug developed for the treatment of COVID-19.
Uniqueness: this compound stands out due to its broad-spectrum activity against multiple viruses and its ability to target multiple stages of the viral life cycle. This makes it a versatile and potent antiviral agent with significant potential for therapeutic applications.
Propriétés
Formule moléculaire |
C31H35Cl2NO6 |
|---|---|
Poids moléculaire |
588.5 g/mol |
Nom IUPAC |
[(1R,2R,4aS,5R,8aS)-5-[(2E)-2-[(4S)-4-(5,7-dichloroquinolin-8-yl)oxy-2-oxooxolan-3-ylidene]ethyl]-2-hydroxy-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl acetate |
InChI |
InChI=1S/C31H35Cl2NO6/c1-17-7-10-25-30(3,12-11-26(36)31(25,4)16-39-18(2)35)21(17)9-8-20-24(15-38-29(20)37)40-28-23(33)14-22(32)19-6-5-13-34-27(19)28/h5-6,8,13-14,21,24-26,36H,1,7,9-12,15-16H2,2-4H3/b20-8+/t21-,24-,25+,26-,30+,31+/m1/s1 |
Clé InChI |
PQDZZXWLGWUCJZ-AAALYGPZSA-N |
SMILES isomérique |
CC(=O)OC[C@]1([C@H]2CCC(=C)[C@H]([C@@]2(CC[C@H]1O)C)C/C=C/3\[C@@H](COC3=O)OC4=C(C=C(C5=C4N=CC=C5)Cl)Cl)C |
SMILES canonique |
CC(=O)OCC1(C2CCC(=C)C(C2(CCC1O)C)CC=C3C(COC3=O)OC4=C(C=C(C5=C4N=CC=C5)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)

![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)

![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)






